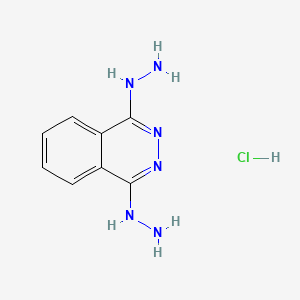

Dihydralazine hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

63868-75-7 |

|---|---|

Molecular Formula |

C8H11ClN6 |

Molecular Weight |

226.67 g/mol |

IUPAC Name |

(4-hydrazinylphthalazin-1-yl)hydrazine;hydrochloride |

InChI |

InChI=1S/C8H10N6.ClH/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7;/h1-4H,9-10H2,(H,11,13)(H,12,14);1H |

InChI Key |

IKVCCOSAYBITFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2NN)NN.Cl |

Origin of Product |

United States |

Advanced Chemical Synthesis and Structural Characterization of Dihydralazine Hydrochloride

Contemporary Synthetic Methodologies for Dihydralazine (B103709) Hydrochloride and Related Analogs

The synthesis of Dihydralazine (1,4-dihydrazinophthalazine) and its analogs involves the construction of the core phthalazine (B143731) bicyclic system followed by the introduction of hydrazinyl groups at the C1 and C4 positions.

Novel Synthetic Routes and Process Optimization

Modern synthetic strategies for the phthalazine core often begin with derivatives of phthalic acid or 2-benzoylbenzoic acid. A common route involves the reaction of a suitable phthalic acid derivative with hydrazine (B178648) hydrate (B1144303). For instance, the synthesis of related phthalazinone structures can be achieved by reacting 2-(4-aminobenzoyl)-benzoic acid with hydrazine hydrate in ethanol (B145695) under reflux to yield the corresponding 4-substituted phthalazin-1-(2H)-one. bu.edu.eg

To achieve the 1,4-disubstituted pattern of Dihydralazine, a key intermediate is 1,4-dichlorophthalazine. This intermediate can be prepared from phthalhydrazide (B32825) (2,3-dihydrophthalazine-1,4-dione) by reacting it with a chlorinating agent like phosphorus oxychloride. The subsequent nucleophilic substitution of the chlorine atoms with hydrazine hydrate yields 1,4-dihydrazinophthalazine. The final conversion to Dihydralazine hydrochloride is accomplished by treatment with hydrochloric acid.

Process optimization focuses on improving yield, purity, and safety while minimizing the use of hazardous reagents and solvents. This includes refining reaction conditions such as temperature, reaction time, and purification methods. For the related compound Hydralazine (B1673433) hydrochloride, purification processes have been developed that involve recrystallization from aqueous methanol (B129727) and treatment with activated carbon and EDTA to remove impurities. nih.gov

Derivatization Strategies for this compound

The two reactive hydrazinyl groups of Dihydralazine serve as versatile handles for chemical modification, allowing for the synthesis of a wide array of derivatives. These strategies are employed both for creating new chemical entities with potentially different pharmacological profiles and for analytical purposes.

A primary derivatization method is the condensation reaction with aldehydes and ketones to form hydrazones. researchgate.netnih.gov This reactivity is fundamental to its chemical nature. More complex heterocyclic derivatives have been synthesized from Dihydralazine. These include:

Formazans: Prepared by treating Dihydralazine-derived hydrazones with aryl diazonium chlorides.

4-Thiazolidinones: Formed by the reaction of Dihydralazine-derived hydrazones with mercaptoalkanoic acids such as thioglycolic acid.

Acetonitriles: Synthesized via the action of potassium cyanide.

Sulfonamides: Created by the condensation with aryl sulfonyl chlorides.

For analytical quantification, Dihydralazine can be derivatized with reagents like 2-hydroxy-1-naphthaldehyde (B42665) to produce a colored product suitable for spectrophotometric analysis. nih.gov

Spectroscopic and Diffraction Techniques for Structural Elucidation of this compound

A combination of spectroscopic methods is essential for the unambiguous confirmation of the structure of this compound and the identification of any process-related impurities or degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure of Dihydralazine and its derivatives. While specific spectral data for this compound is not extensively published, its expected ¹H and ¹³C NMR spectra can be inferred from its structure and data from analogous compounds like Hydralazine and other phthalazine derivatives. bu.edu.egnih.gov

The ¹H NMR spectrum is expected to show distinct signals for the protons on the aromatic ring and the hydrazinyl groups. The aromatic protons would appear as a complex multiplet system in the downfield region (typically 7.0-8.5 ppm), characteristic of a disubstituted benzene (B151609) ring. The protons of the -NH and -NH₂ groups would appear as exchangeable signals, with their chemical shifts being sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum would provide information on the carbon framework, with distinct signals for the quaternary and methine carbons of the phthalazine ring system.

| Proton Type | Expected ¹H Chemical Shift (δ, ppm) | Carbon Type | Expected ¹³C Chemical Shift (δ, ppm) |

| Aromatic (Ar-H) | 7.0 - 8.5 | Aromatic (Ar-C) | 120 - 140 |

| Hydrazinyl (NH -NH ₂) | Variable, broad | Substituted Aromatic (C-N) | 140 - 160 |

Note: The table presents expected chemical shift ranges based on the analysis of structurally similar compounds.

Mass Spectrometry (MS) Applications in Characterization and Impurity Profiling

Mass spectrometry is critical for determining the molecular weight of this compound and for identifying and quantifying impurities. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the determination of Dihydralazine. researchgate.netnih.gov

The electron ionization mass spectrum of Dihydralazine would show a molecular ion peak corresponding to its molecular weight (190.21 g/mol for the free base). The fragmentation pattern is dictated by the stable phthalazine ring and the reactive hydrazine groups. Common fragmentation pathways for related hydrazine compounds involve the loss of nitrogen and ammonia, as well as cleavages associated with the hydrazinyl side chains. libretexts.orgslideshare.net High-resolution mass spectrometry (HRMS) is particularly valuable for impurity profiling, as it allows for the determination of the elemental composition of unknown, low-level components, aiding in their structural identification. nih.gov

| Ion (m/z) | Possible Identity/Origin |

| 191 | [M+H]⁺ (Protonated molecular ion of Dihydralazine free base) |

| 130 | Fragment ion |

| 129 | Fragment ion |

| 103 | Fragment ion |

| 102 | Fragment ion |

| 76 | Fragment ion |

Note: Fragmentation data is based on spectral database information for Dihydralazine. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

FTIR spectroscopy probes the vibrational modes of the functional groups within a molecule, providing a characteristic "fingerprint." The FTIR spectrum of Dihydralazine is distinguished by absorption bands corresponding to the N-H bonds of the hydrazine groups and the vibrations of the aromatic phthalazine ring. researchgate.net

The analysis of pure Dihydralazine reveals key vibrational bands that are used for its identification and characterization. These spectral features are crucial for confirming the presence of the key functional moieties within the molecule.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |

| 3310 | N-H stretching | Hydrazinyl (-NH₂) |

| 1590 | C-H stretching | Aromatic Ring |

| 1368 | Characteristic band | Molecular Skeleton |

| 1189 | Characteristic band | Molecular Skeleton |

| 1055 | Characteristic band | Molecular Skeleton |

Note: Data derived from the FTIR spectrum of pure Dihydralazine. researchgate.net

These advanced analytical techniques, from synthesis to spectroscopic characterization, provide the comprehensive chemical understanding required for the development and control of this compound as a pharmaceutical compound.

X-ray Crystallography for Solid-State Molecular Conformation

A pivotal study on the crystal structure of hydralazine hydrochloride, a closely related compound, revealed significant conformational details through single-crystal X-ray diffraction. The analysis determined that the molecule crystallizes in the monoclinic space group P2₁/a. iucr.org The phthalazine ring and the hydrazine side chain were found to be nearly coplanar, with a torsion angle of -0.4(5)° for N(2)—C(1)—N(4)—N(5). iucr.org This planarity is a critical feature of its molecular architecture.

In this structure, the N(2) atom of the phthalazine ring is protonated. iucr.org The crystal's stability is maintained by an extensive network of intermolecular hydrogen bonds. One such bond forms between the protonated N(2) atom and the amino N atom of the side chain of an adjacent molecule. iucr.org Another key hydrogen bond is established between the imino N atom of the side chain and the chloride ion. iucr.org These interactions are fundamental in defining the crystal packing and influencing the compound's physicochemical properties, such as stability and solubility.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₉N₄⁺·Cl⁻ |

| Molecular Weight | 196.64 |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 6.644 (2) |

| b (Å) | 14.531 (3) |

| c (Å) | 9.413 (1) |

| β (°) | 103.57 (2) |

| Volume (ų) | 883.4 (3) |

| Z | 4 |

Data sourced from Okabe, N., Fukuda, H., & Nakamura, T. (1993). iucr.org

Identification and Characterization of Process-Related Impurities and Degradation Products

The synthesis and storage of this compound can introduce process-related impurities and degradation products. veeprho.com These substances can originate from starting materials, intermediates, by-products, or degradation of the active pharmaceutical ingredient (API) under stress conditions like heat, humidity, light, or acidic/alkaline environments. veeprho.comnih.govnih.gov A thorough characterization of these impurities is a critical regulatory requirement to ensure the quality and safety of the drug product. scispace.com

Forced degradation studies show that dihydralazine is sensitive to high temperature, humidity, UV/Vis light, and neutral to alkaline conditions (pH ≥ 7). nih.govnih.gov Interestingly, it demonstrates resistance to acidic conditions when studied alone, but this stability can change in the presence of other substances. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating and quantifying impurities in this compound. pharmascholars.com Reversed-phase HPLC methods are commonly developed for this purpose, often utilizing a C18 column. scispace.compharmascholars.com

For the effective separation of dihydralazine from its impurities, a gradient elution method is frequently employed. A mobile phase typically consists of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724). scispace.comjddtonline.info The detection is commonly performed using a UV detector at a wavelength around 230 nm. scispace.com

When an unknown impurity needs to be identified, preparative HPLC is used for its isolation. scispace.comresearchgate.net This technique uses larger columns and higher flow rates to isolate sufficient quantities of the impurity for subsequent structural analysis. scispace.com The goal is to achieve a high level of purity (e.g., 99%) for the isolated compound to ensure accurate characterization. scispace.comresearchgate.net

| Parameter | Condition |

|---|---|

| Instrumentation | Waters Auto purification system |

| Column | Kromasil C18 (150mm × 21mm i.d., 5μm) |

| Mobile Phase | Water and Acetonitrile (50:50 v/v) |

| Flow Rate | 25 mL/min |

| Detection | UV at 230 nm |

Parameters are illustrative and based on methods for isolating impurities in related compounds like Hydralazine hydrochloride. scispace.com

Once an impurity is isolated and purified, its molecular structure is determined using a combination of advanced spectroscopic techniques. This process is essential for understanding degradation pathways and ensuring drug safety. scispace.com

A significant process-related impurity identified in the synthesis of the related compound hydralazine hydrochloride is 1-(2-phthalazin-1-ylhydrazino)phthalazine, commonly referred to as "Hazh Dimer". researchgate.netresearchgate.net The structural elucidation of this and other degradants relies on several key analytical methods:

High-Resolution Accurate Mass Spectrometry (HR/AM-LCMS) : This technique provides a highly accurate mass measurement of the impurity, allowing for the determination of its elemental composition. Tandem MS (MS/MS) experiments are then used to fragment the molecule, yielding a pattern that provides crucial information about its substructures. scispace.comresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of the molecule. scispace.comresearchgate.netresearchgate.net Two-dimensional NMR techniques (like COSY, HSQC, and HMBC) are used to establish the connectivity between different atoms, ultimately confirming the complete structure. scispace.com

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR provides information about the functional groups present in the molecule by identifying the vibrational frequencies of its chemical bonds. scispace.comresearchgate.net For instance, in the case of the Hazh Dimer, FTIR can confirm the presence of N-H and C=C bonds. scispace.com

Through the combined interpretation of data from these methods, the unambiguous structure of impurities and degradation products like the Hazh Dimer can be confirmed. researchgate.net

| Technique | Observation | Interpretation |

|---|---|---|

| HR/AM-LCMS/MS | Protonated molecular ion peak [M+H]⁺ at m/z 289 | Confirms the molecular weight and provides fragmentation data for structural confirmation. researchgate.net |

| ¹H and ¹³C NMR | Provides chemical shifts and coupling constants | Determines the proton and carbon environments and their connectivity. scispace.comresearchgate.net |

| FTIR | Absorption bands at specific wavenumbers (e.g., ~3332 cm⁻¹) | Identifies functional groups, such as the N-H stretch of a secondary amine. scispace.com |

Elucidation of Molecular and Cellular Mechanisms of Action of Dihydralazine Hydrochloride

Modulation of Intracellular Calcium Dynamics in Vascular Smooth Muscle Cells

The contractility of vascular smooth muscle cells is fundamentally regulated by the concentration of intracellular calcium ions (Ca²⁺). Dihydralazine (B103709) hydrochloride brings about vasodilation primarily by interfering with the intricate signaling pathways that govern calcium homeostasis within these cells.

A primary mechanism of action for dihydralazine is its ability to inhibit the release of calcium ions from the sarcoplasmic reticulum, the main intracellular calcium store in smooth muscle cells. nih.govnih.govpatsnap.com This inhibition disrupts the normal process of excitation-contraction coupling. Specifically, dihydralazine is believed to interfere with the inositol (B14025) trisphosphate (IP₃)-mediated calcium release pathway. nih.govyoutube.comcvpharmacology.com When vasoconstrictor agonists bind to their receptors on the cell surface, they activate phospholipase C, which in turn generates IP₃. IP₃ then binds to its receptors on the sarcoplasmic reticulum membrane, triggering the release of stored calcium into the cytoplasm. By impeding this IP₃-dependent release, dihydralazine effectively reduces the amount of calcium available to bind with calmodulin, a critical step for the activation of myosin light chain kinase and subsequent muscle contraction. cvpharmacology.com

| Mechanism | Effect of Dihydralazine Hydrochloride | Consequence |

| IP₃-mediated Ca²⁺ release | Inhibition | Reduced intracellular Ca²⁺ concentration |

| Myosin Light Chain Kinase Activation | Decreased | Attenuation of smooth muscle contraction |

Involvement in Nitric Oxide Pathway Signaling

While the primary mechanism of dihydralazine is centered on calcium modulation, there is evidence to suggest its involvement with the nitric oxide (NO) signaling pathway. patsnap.com Nitric oxide is a potent endogenous vasodilator that, once produced by endothelial cells, diffuses into adjacent smooth muscle cells and activates soluble guanylate cyclase. This enzyme then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G, leading to a cascade of events that promote vasodilation. Some research indicates that dihydralazine may enhance the bioavailability of nitric oxide, thereby potentiating its vasodilatory effects. cvpharmacology.com

Interaction with Hypoxia-Inducible Factor (HIF) Pathway Components

More recent investigations have uncovered a novel aspect of dihydralazine's mechanism of action involving its interaction with the hypoxia-inducible factor (HIF) pathway. The HIF pathway is a critical cellular signaling cascade that responds to changes in oxygen availability.

Dihydralazine has been identified as an inhibitor of prolyl hydroxylase domain (PHD) enzymes. nih.gov PHDs are oxygen-dependent enzymes that, under normoxic conditions, hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α). This hydroxylation marks HIF-α for ubiquitination and subsequent proteasomal degradation. By inhibiting PHD enzymes, dihydralazine prevents the degradation of HIF-α, even in the presence of normal oxygen levels.

The inhibition of PHD enzymes by dihydralazine leads to the stabilization and accumulation of HIF-1α protein. ahajournals.org This increased expression of HIF-1α allows it to translocate to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. The activation of these genes can lead to various physiological responses, including angiogenesis and metabolic adaptation, which may contribute to the broader pharmacological effects of dihydralazine beyond its immediate vasodilatory action.

| Pathway Component | Effect of this compound | Resulting Cellular Response |

| Prolyl Hydroxylase Domain (PHD) Enzymes | Inhibition | Stabilization of HIF-1α |

| HIF-1α Protein | Increased Expression and Accumulation | Activation of hypoxia-response genes |

Activation of Downstream HIF Targets

Dihydralazine, and its well-studied analogue hydralazine (B1673433), have been shown to activate the Hypoxia-Inducible Factor (HIF) pathway. This activation is not direct but occurs through the inhibition of prolyl hydroxylase domain (PHD) enzymes, which are responsible for the degradation of HIF-1α in the presence of oxygen. nih.govahajournals.org By inhibiting PHDs, dihydralazine stabilizes HIF-1α, allowing it to accumulate and translocate to the nucleus where it activates the transcription of a suite of downstream target genes.

Research has demonstrated that this induction of HIF-1α leads to the expression of several key proteins involved in angiogenesis and cellular adaptation to hypoxia. nih.govahajournals.org These downstream targets include:

Vascular Endothelial Growth Factor (VEGF): A potent signaling protein that promotes the growth of new blood vessels from pre-existing ones. nih.govahajournals.org

Endothelin-1: A peptide that can act as a vasoconstrictor and is also involved in cell proliferation. nih.govahajournals.org

Adrenomedullin: A vasodilating peptide hormone. nih.govahajournals.org

Haem Oxygenase 1 (HO-1): An enzyme with antioxidant and anti-inflammatory properties. nih.govahajournals.org

The activation of these HIF downstream targets suggests a pro-angiogenic phenotype induced by dihydralazine, which could have implications for its therapeutic effects in ischemic conditions. nih.govahajournals.org In vivo studies with hydralazine have confirmed the induction of HIF-1α and VEGF protein in various tissues, including the liver, heart, lungs, spleen, and kidney. ahajournals.org

Influence on DNA Methyltransferase Activity

A significant aspect of dihydralazine's molecular action is its influence on epigenetic modifications, specifically DNA methylation. It has been identified as a non-nucleoside inhibitor of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns. nih.govsemanticscholar.org

Studies have shown that dihydralazine and its analogue hydralazine can decrease the expression and activity of DNMT1 and DNMT3a. nih.govnih.gov DNMT1 is primarily responsible for maintaining methylation patterns during DNA replication, while DNMT3a is a de novo methyltransferase that establishes new methylation patterns. nih.gov The reduction in the expression of these enzymes has been observed in various cancer cell lines. nih.govnih.gov For instance, treatment of MCF-7 breast cancer cells with hydralazine resulted in a decreased messenger RNA (mRNA) expression of both DNMT1 and DNMT3a. nih.gov

The inhibition of DNMTs by dihydralazine has significant theoretical implications, particularly in the context of cancer therapy. Aberrant DNA hypermethylation of promoter regions of tumor suppressor genes is a common epigenetic event in cancer, leading to their silencing. By inhibiting DNMTs, dihydralazine can lead to the demethylation and subsequent re-expression of these silenced genes. nih.gov This reactivation of tumor suppressor genes can potentially restore their function in controlling cell growth and proliferation, thereby exerting an antitumor effect. This mechanism has positioned dihydralazine and similar compounds as potential agents for epigenetic cancer therapy. nih.gov

Modulation of Glutamine Metabolism

Recent research has uncovered a role for dihydralazine in the modulation of cellular metabolism, specifically targeting glutamine metabolism, which is often dysregulated in cancer cells.

This compound has been identified as an inhibitor of Glutamate Oxaloacetate Transaminase 1 (GOT1). nih.gov GOT1 is a key enzyme in glutamine metabolism, catalyzing the conversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate. This process is crucial for maintaining the redox balance and providing intermediates for the tricarboxylic acid (TCA) cycle in cancer cells. The inhibition of GOT1 by this compound has been characterized as non-competitive and partially reversible, with an IC50 value of 26.62 ± 7.45 μM. nih.gov This inhibitory action on a critical metabolic enzyme highlights a novel aspect of dihydralazine's mechanism of action with potential therapeutic applications. nih.gov

Impact on Mitochondrial Function and Cellular Homeostasis

Dihydralazine has been shown to exert protective effects on mitochondrial function, which is central to cellular homeostasis, particularly under conditions of cellular stress. nih.govscienceopen.comresearchgate.net

Research indicates that dihydralazine can inhibit mitochondrial fission, a process that divides mitochondria into smaller units and is often associated with cellular stress and apoptosis. nih.govscienceopen.com This effect is mediated through the inhibition of Dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission. nih.govscienceopen.com By preventing excessive mitochondrial fragmentation, dihydralazine helps to preserve mitochondrial integrity and function.

Interactive Data Table: Summary of this compound's Molecular and Cellular Mechanisms

| Mechanism | Target | Effect | Downstream Consequences |

| HIF Pathway Activation | Prolyl Hydroxylase Domain (PHD) Enzymes | Inhibition | Stabilization of HIF-1α, Activation of VEGF, Endothelin-1, Adrenomedullin, HO-1 |

| DNA Methylation Inhibition | DNA Methyltransferases (DNMT1, DNMT3a) | Reduced Expression and Activity | Demethylation and re-expression of tumor suppressor genes |

| Glutamine Metabolism Modulation | Glutamate Oxaloacetate Transaminase 1 (GOT1) | Inhibition of Catalytic Activity | Disruption of cancer cell metabolism and redox balance |

| Mitochondrial Function Impact | Dynamin-related protein 1 (Drp1) | Inhibition of Mitochondrial Fission | Preservation of mitochondrial integrity, Reduced cell death under stress |

Inhibition of Mitochondrial Fission

This compound has been identified as an inhibitor of mitochondrial fission, a crucial process in mitochondrial quality control. This inhibitory action is primarily mediated through its direct interaction with Dynamin-related protein 1 (Drp1), a key regulator of mitochondrial division. nih.govresearchgate.net

Molecular docking and surface plasmon resonance studies have demonstrated that this compound binds to the GTPase domain of Drp1. nih.govfrontiersin.org This binding has a calculated dissociation constant (KD) of 8.6±1.0 µM. nih.govfrontiersin.org By binding to this domain, this compound effectively inhibits the GTPase activity of Drp1 in a dose-dependent manner. nih.govfrontiersin.org The GTPase activity of Drp1 is essential for its function in constricting and severing the mitochondrial membranes during fission. taylorandfrancis.com

In cellular models, pre-treatment with this compound has been shown to attenuate mitochondrial fragmentation induced by oxidative stress, such as exposure to hydrogen peroxide (H₂O₂). nih.govucl.ac.uk This effect was observed in HeLa cells and mouse embryonic fibroblasts (MEFs). nih.govfrontiersin.org Notably, the protective effect of this compound against oxidative stress-induced cell death was absent in MEFs deficient in Drp1, confirming that its mechanism of action in this context is Drp1-dependent. nih.govfrontiersin.org In isolated adult murine cardiomyocytes subjected to simulated ischemia/reperfusion injury, this compound also inhibited mitochondrial fission. nih.gov

| Parameter | Finding | Cell/System Model | Reference |

|---|---|---|---|

| Binding Target | GTPase domain of Dynamin-related protein 1 (Drp1) | Molecular docking and surface plasmon resonance | nih.govfrontiersin.org |

| Binding Affinity (KD) | 8.6±1.0 µM | Surface plasmon resonance | nih.govfrontiersin.org |

| Functional Effect | Inhibition of Drp1 GTPase activity | In vitro GTPase assay | nih.govfrontiersin.org |

| Cellular Outcome | Attenuation of oxidative stress-induced mitochondrial fission | HeLa cells, Mouse Embryonic Fibroblasts (MEFs) | nih.govfrontiersin.org |

Potential for Mitochondrial Rejuvenation

Studies have indicated that hydralazine treatment can lead to an increase in mitochondrial DNA (mtDNA) content relative to nuclear DNA (nDNA) in SH-SY5Y cells. researchgate.net This suggests a potential stimulation of mitochondrial biogenesis. Furthermore, this compound has been shown to increase the abundance of cytochrome c, a key component of the electron transport chain. researchgate.net In-gel activity assays have also revealed higher activity for mitochondrial electron transport chain complexes I and IV in C2C12 myoblasts treated with hydralazine. researchgate.net This enhancement of the respiratory chain components culminates in an increased production of ATP, as observed in SH-SY5Y cells. researchgate.net

Collectively, these findings point towards a role for this compound in promoting a healthier and more robust mitochondrial population within cells. By improving the efficiency of energy production and potentially stimulating the creation of new mitochondria, the compound may help to counteract age-related or stress-induced decline in mitochondrial function.

Induction of Apoptosis in Select Cellular Models

This compound has been demonstrated to induce apoptosis, or programmed cell death, in certain cellular contexts, particularly in cancer cells. This pro-apoptotic activity is a key area of investigation for its potential anti-neoplastic effects. researchgate.netresearchgate.net

Activation of Intrinsic Apoptotic Pathways

The apoptotic mechanism of this compound primarily involves the activation of the intrinsic, or mitochondrial, pathway of apoptosis. researchgate.netresearchgate.net In human p53-mutant leukemic T cells, treatment with hydralazine triggers this pathway, leading to caspase-dependent cell death. researchgate.netresearchgate.net

A critical initiating event is the activation of pro-apoptotic proteins from the Bcl-2 family. Specifically, hydralazine induces the activation of Bak. researchgate.net Activated Bak leads to the permeabilization of the outer mitochondrial membrane, a point of no return in the apoptotic cascade. researchgate.net This permeabilization results in the loss of the mitochondrial membrane potential (ΔΨm) and the release of intermembrane space proteins, including cytochrome c, into the cytosol. researchgate.net

The release of these factors facilitates the activation of the initiator caspase-9. researchgate.net Jurkat cells deficient in caspase-9 were found to be resistant to hydralazine-induced apoptosis, confirming the essential role of this caspase. researchgate.netresearchgate.net Once activated, caspase-9 proceeds to activate effector caspases, such as caspase-3, which then execute the dismantling of the cell. researchgate.net The involvement of the mitochondrial pathway is further underscored by the observation that overexpression of anti-apoptotic Bcl-2 or Bcl-xL proteins confers strong resistance to hydralazine-induced apoptosis. researchgate.netresearchgate.net

DNA Damage Induction Mechanisms

In conjunction with its effects on mitochondria, this compound also induces DNA damage, which can contribute to its pro-apoptotic action. researchgate.netresearchgate.net The induction of DNA damage has been observed in leukemic T cells and prostate cancer cells. researchgate.netnih.gov

One of the proposed mechanisms for DNA damage is the generation of reactive oxygen species (ROS). researchgate.netresearchgate.net Hydralazine treatment leads to an accumulation of ROS, and the use of a superoxide (B77818) dismutase mimetic can inhibit hydralazine-induced cell death. researchgate.netresearchgate.net The generation of radicals derived from the oxidation of hydralazine may directly induce DNA damage. researchgate.net In the presence of metal ions like Cu(II) or Fe(III), or through enzymatic activation by peroxidase/H₂O₂, hydralazine can cause site-specific DNA damage. scienceopen.com This can involve the generation of hydroxyl radicals (•OH) and superoxide, as well as nitrogen-centered radicals from the oxidation of hydralazine itself. scienceopen.com These reactive species can lead to modifications of DNA bases, with a particular predisposition for guanine (B1146940) residues, and the induction of DNA strand breaks. scienceopen.com A marker of DNA double-strand breaks, the phosphorylation of histone H2AX (γ-H2AX), is detected at high levels following hydralazine treatment. researchgate.net

| Mechanism | Key Molecular Events | Cellular Model | Reference |

|---|---|---|---|

| Activation of Intrinsic Apoptosis | Activation of pro-apoptotic Bcl-2 family protein (Bak) | Leukemic T cells (Jurkat) | researchgate.net |

| Loss of mitochondrial membrane potential (ΔΨm) | researchgate.netresearchgate.net | ||

| Activation of initiator caspase-9 | researchgate.netresearchgate.net | ||

| Activation of effector caspase-3 | researchgate.net | ||

| DNA Damage Induction | Generation of Reactive Oxygen Species (ROS) | Leukemic T cells, Prostate cancer cells | researchgate.netresearchgate.net |

| Formation of nitrogen-centered radicals | scienceopen.com | ||

| Induction of DNA double-strand breaks (γ-H2AX phosphorylation) | researchgate.net |

Activation of Nrf2 Pathway and Antioxidant Responses

This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.comnih.gov Nrf2 is a transcription factor that plays a central role in the cellular defense against oxidative stress by regulating the expression of a wide array of antioxidant and cytoprotective genes. mdpi.comnih.gov

The activation of this pathway by this compound has been demonstrated in various cell types, including lens epithelial cells and human neuroblastoma SH-SY5Y cells. mdpi.comnih.gov Upon treatment with this compound, Nrf2 translocates from the cytoplasm to the nucleus. mdpi.comnih.gov In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) sequences in the promoter regions of its target genes, thereby potentiating their transcription. mdpi.comnih.gov

Immunomodulatory Effects at a Cellular Level

This compound exerts notable immunomodulatory effects at the cellular level, influencing the function and phenotype of various immune cells.

In the context of macrophages, this compound has been shown to attenuate their activation. nih.gov It can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory response of macrophages. nih.gov Furthermore, studies in a mouse model of spinal cord injury have revealed that hydralazine can "educate" pro-inflammatory bone marrow-derived macrophages (BMDMs) to adopt a more reparative phenotype. nih.gov This involves inhibiting the recruitment of pro-inflammatory BMDMs and shifting the infiltrated macrophages towards a phenotype associated with tissue repair, neurogenesis, and angiogenesis. nih.gov

Regarding T lymphocytes, this compound can induce autoreactivity in cloned T cell lines. ebsco.com This is thought to be related to its ability to inhibit DNA methylation, which may lead to the activation of genes that are normally silenced, causing T cells to lose their requirement for a specific antigen and become activated by self-antigens. ebsco.com This effect on T cells is a potential mechanism underlying the drug-induced lupus-like autoimmune disease associated with hydralazine. ebsco.com Additionally, some individuals treated with hydralazine show positive lymphoproliferative responses to the drug, indicating a cell-mediated immune response.

Interference with Myeloperoxidase and Elastase Enzyme Activity

Research has explored the interaction of this compound with key enzymes involved in inflammatory processes, specifically myeloperoxidase (MPO) and elastase. These investigations are particularly relevant in the context of drug-induced autoimmune phenomena, where autoantibodies against these enzymes have been identified.

Dihydralazine has been shown to be a potent inhibitor of myeloperoxidase activity in vitro. nih.gov The inhibitory potential of dihydralazine on MPO has been quantified and compared with its analogue, hydralazine. One study utilized a 4-aminoantipyrin in vitro system to determine the inhibitory constants (Ki-values). In this system, dihydralazine demonstrated significantly stronger inhibition of MPO activity than hydralazine. nih.gov

In a different assay system using 2,2'-azino-bis-3-ethyl-benzothiazoline-6-sulphonic acid, both dihydralazine and hydralazine showed inhibitory effects at lower concentrations. nih.gov Complete inhibition by both compounds was observed at concentrations exceeding 7.5 microMolar. nih.gov The findings from these in vitro studies indicate a direct interaction between dihydralazine and myeloperoxidase, leading to a reduction in the enzyme's activity. nih.govnih.gov

Conversely, studies investigating the effect of dihydralazine on elastase have yielded different results. Despite the observation that its counterpart, hydralazine, binds to elastase, neither dihydralazine nor hydralazine were found to inhibit the enzymatic activity of elastase. nih.gov

The table below summarizes the key research findings on the interaction of this compound with Myeloperoxidase and Elastase.

| Enzyme | Effect of Dihydralazine | Assay System | Key Findings |

| Myeloperoxidase | Inhibition | 4-aminoantipyrin | Dihydralazine is a more potent inhibitor than hydralazine. Ki-value for dihydralazine: 4 µM. nih.gov |

| Myeloperoxidase | Inhibition | 2,2'-azino-bis-3-ethyl-benzothiazoline-6-sulphonic acid | Ki-value for dihydralazine: 1.4 µM. Complete inhibition was seen at concentrations above 7.5 µM. nih.gov |

| Elastase | No Inhibition | Not specified | Dihydralazine did not inhibit elastase enzyme activity. nih.gov |

Pharmacokinetics and Metabolic Transformation Pathways of Dihydralazine Hydrochloride Preclinical/enzymatic Focus

N-acetyltransferase 2 (NAT2) Polymorphism and Metabolic Rate Modulation

The metabolism of dihydralazine (B103709) hydrochloride is significantly influenced by genetic variations in the N-acetyltransferase 2 (NAT2) enzyme. This enzyme is responsible for the acetylation of dihydralazine, a critical step in its metabolic pathway. The gene encoding NAT2 is highly polymorphic, leading to different rates of drug metabolism among individuals.

There is a strong and well-established correlation between an individual's NAT2 genotype and their metabolic phenotype. Extensive research, including reviews of numerous studies, has demonstrated a high concordance rate, around 92%, between the predicted phenotype from genetic testing and the observed metabolic activity. The NAT2 gene polymorphisms result in three main phenotypes:

Slow Acetylators: These individuals possess two slow-metabolizing NAT2 alleles (e.g., NAT2*5, *6, *7).

Intermediate Acetylators: These individuals have one rapid and one slow allele (e.g., 4/5).

Fast (or Rapid) Acetylators: These individuals have two rapid-metabolizing alleles (e.g., NAT2*4).

This genetic variability is a primary determinant of how dihydralazine is processed in the body, directly impacting the circulating concentrations of the parent drug.

The acetylator status, as determined by the NAT2 genotype, has a profound impact on the pharmacokinetics of dihydralazine hydrochloride. The rate of acetylation directly modulates the systemic exposure to the parent compound.

Slow Acetylators exhibit a decreased rate of dihydralazine metabolism. This leads to higher plasma concentrations and a longer half-life of the active drug compared to fast acetylators. Consequently, systemic bioavailability of dihydralazine is significantly greater in individuals with a slow acetylator phenotype.

Fast Acetylators , in contrast, metabolize dihydralazine more rapidly. This results in lower plasma concentrations of the parent drug and a shorter half-life. A larger fraction of the drug is converted to its acetylated metabolites during first-pass metabolism in the liver. For fast acetylators, the primary metabolite found in plasma is 3-methyltriazolophthalazine (MTP), whereas in slow acetylators, hydralazine (B1673433) pyruvic acid hydrazone is the major plasma metabolite when the drug is administered orally. Studies have shown that the metabolism in fast acetylators can be dose-dependent, with higher doses leading to increased acetylation.

The table below summarizes the pharmacokinetic differences observed between acetylator phenotypes from a study conducted during pregnancy.

| Pharmacokinetic Parameter | Slow Acetylators (SA) | Rapid Acetylators (RA) |

| Apparent Oral Clearance (L/h/kg) | 20.1 ± 6.9 | 70.0 ± 13.6 |

| Dose-Normalized AUC (ng·h/mL) | 5.9 ± 3.7 | 1.5 ± 0.8 |

| Dose-Normalized Cmax (ng/mL) | 4.04 ± 3.18 | 0.77 ± 0.51 |

| MTP/Hydralazine AUC Ratio | 8 ± 3 | 78 ± 30 |

Data adapted from a study on oral hydralazine pharmacokinetics during pregnancy.

Major Metabolic Pathways of this compound

This compound undergoes extensive hepatic metabolism primarily through acetylation, which is catalyzed by the NAT2 enzyme. This process leads to the formation of several metabolites.

The direct acetylation of dihydralazine is a key metabolic route. This pathway involves the transfer of an acetyl group to the dihydralazine molecule, which then undergoes spontaneous cyclization to form stable metabolites.

The initial step in this pathway is the N-acetylation of dihydralazine by NAT2. The resulting acetylated intermediate is unstable and rapidly cyclizes to form the stable and major metabolite, 3-methyl-s-triazolo-[3,4-alpha]-phthalazine, commonly known as Methyl-triazolo-phthalazine (MTP). The formation of MTP is a direct consequence of the enzymatic activity of NAT2. The rate of MTP formation is significantly higher in individuals with a fast acetylator phenotype.

Following its formation, MTP can undergo further biotransformation. One of the subsequent metabolic steps is oxidation or hydroxylation, leading to the formation of 3-hydroxymethyl-s-triazolo[3,4-a]phthalazine (3OH-MTP). This metabolite has been identified as a novel and major urinary metabolite of dihydralazine in humans. The conversion of MTP to 3OH-MTP represents a downstream step in the acetylation pathway of dihydralazine metabolism.

Oxidative Pathways and Subsequent Acetylation

The metabolic transformation of this compound involves several complex pathways, with oxidative reactions playing a crucial role. These pathways are primarily mediated by the cytochrome P450 (CYP) enzyme system, which facilitates the conversion of the parent drug into various metabolites. taylorandfrancis.com One of the significant oxidative routes is the hydroxylation of the phthalazine (B143731) ring, followed by conjugation reactions.

Another critical oxidative process involves the formation of reactive intermediates. taylorandfrancis.com These intermediates can be generated through the action of enzymes like myeloperoxidase, particularly in activated neutrophils. This process can lead to the formation of species that have the potential to bind covalently to proteins, a mechanism that has been implicated in the immunotoxic effects observed with structurally similar compounds.

Formation of N-acetylhydrazinophthalazinone (NAc-HPZ)

Following initial oxidative metabolism, subsequent acetylation is a key step in the biotransformation of dihydralazine. While direct evidence for the formation of N-acetylhydrazinophthalazinone (NAc-HPZ) from dihydralazine is not extensively detailed in the available preclinical literature, the metabolic pathway of the closely related compound, hydralazine, provides a well-established model. For hydralazine, the initial product of oxidation, hydrazinophthalazinone, undergoes acetylation to form the active metabolite, acetylhydrazinophthalazinone. drugbank.com Given the structural similarity between dihydralazine and hydralazine, a parallel pathway is considered highly probable.

The process of acetylation is subject to genetic polymorphism, meaning its rate can vary significantly between individuals depending on their acetylator phenotype (fast or slow). clinpgx.org This variation in acetylation capacity can influence the plasma concentrations and clearance rates of the drug and its metabolites. The enzyme primarily responsible for this acetylation reaction is N-acetyltransferase 2 (NAT2). clinpgx.org

Other Metabolic Products (e.g., Phthalazine, α-ketoglutarate hydrazone, Pyruvic Acid Hydrazone, Acetone Hydrazone)

Beyond the main oxidative and acetylation pathways, dihydralazine is metabolized into several other products. These are often formed through reactions with endogenous molecules.

Phthalazine: This metabolite can be formed through the cleavage of the hydrazine (B178648) group from the parent compound. drugbank.comnih.gov Further oxidation of phthalazine can lead to the formation of phthalazinone. nih.gov

Hydrazones: Dihydralazine readily reacts with endogenous keto-acids to form hydrazones. These reactions can occur spontaneously under physiological conditions.

α-ketoglutarate hydrazone: Formed from the reaction of dihydralazine with α-ketoglutarate. drugbank.com

Pyruvic Acid Hydrazone: This is a major plasma metabolite resulting from the reaction of dihydralazine with pyruvic acid. clinpgx.orgnih.gov

Acetone Hydrazone: Formed from the reaction with acetone. This metabolite is known to have intrinsic activity on vascular smooth muscle. drugbank.comnih.gov

The formation of these hydrazone metabolites represents a significant pathway in the clearance of dihydralazine.

| Metabolite | Precursor | Formation Pathway |

| Phthalazine | Dihydralazine | Cleavage of the hydrazine group |

| α-ketoglutarate hydrazone | Dihydralazine, α-ketoglutarate | Reaction with endogenous keto-acid |

| Pyruvic Acid Hydrazone | Dihydralazine, Pyruvic Acid | Reaction with endogenous keto-acid |

| Acetone Hydrazone | Dihydralazine, Acetone | Reaction with endogenous keto-acid |

Comparative Activity of this compound Metabolites in In Vitro and Preclinical Models

The pharmacological activity of dihydralazine is not solely attributable to the parent compound; its various metabolites also exhibit biological effects. Preclinical and in vitro studies on the structurally similar hydralazine and its metabolites have provided insights into their comparative activities.

Hydralazine pyruvic acid hydrazone has also been a subject of investigation due to its prominence as a plasma metabolite. nih.gov Studies have suggested that this hydrazone may possess cardiovascular activity, potentially accounting for the prolonged antihypertensive effects observed in the absence of detectable plasma levels of the parent drug. nih.gov

The table below summarizes the comparative vasodilator activity of hydralazine and one of its key hydrazone metabolites based on in vitro findings.

| Compound | Model | Effect | Potency |

| Hydralazine | Isolated rabbit aorta strips | Dose-dependent relaxation of K+-induced contractions | Threshold concentration: 11.89 +/- 4.5 X 10(-5) M |

| Hydralazine Acetone Hydrazone | Isolated rabbit aorta strips | Dose-dependent relaxation of K+-induced contractions | Threshold concentration: 9.7 +/- 4.6 X 10(-5) M; Greater effect than parent compound above threshold |

Protein Binding Characteristics in Biological Systems

The extent to which a drug binds to plasma proteins is a critical pharmacokinetic parameter that influences its distribution, metabolism, and excretion. For hydralazine, a close analog of dihydralazine, the plasma protein binding is significant. It has been reported that hydralazine is approximately 87% bound to proteins in human serum, with human serum albumin being the likely primary binding protein. drugbank.com

The interaction between hydralazine and human serum albumin (HSA) has been characterized using spectroscopic and molecular docking techniques. drugbank.com These studies indicate that the binding involves hydrogen bonding and weak van der Waals forces. drugbank.com The formation of reactive metabolites of dihydralazine through oxidative pathways can lead to covalent binding to proteins. taylorandfrancis.com This covalent modification of proteins can generate neoantigens, which may elicit an immune response, a phenomenon that has been linked to drug-induced lupus erythematosus. taylorandfrancis.com

| Parameter | Value | Species | Notes |

| Protein Binding Percentage | ~87% | Human | Data for the analog hydralazine |

| Primary Binding Protein | Human Serum Albumin (HSA) | Human | Inferred from studies on hydralazine |

| Binding Forces | Hydrogen bonding, van der Waals forces | In vitro | Based on studies with hydralazine and HSA |

Advanced Analytical Methodologies for Research on Dihydralazine Hydrochloride

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of dihydralazine (B103709) hydrochloride, offering robust and versatile platforms for separation and quantification. Various HPLC configurations have been tailored to achieve optimal performance for specific analytical goals.

UV Detection Based Methodologies

UV detection remains a widely used and reliable method for the quantification of dihydralazine hydrochloride in HPLC systems. Several reversed-phase (RP-HPLC) methods have been established, differing in stationary and mobile phase compositions to achieve desired separation and sensitivity.

One validated RP-HPLC method employs a Hypersil C18 column with an isocratic mobile phase composed of a phosphate (B84403) buffer and acetonitrile (B52724) (98:2, v/v). tandfonline.com Detection is carried out at a wavelength of 305 nm, providing a retention time of 2.75 minutes. tandfonline.com This method demonstrated linearity over a concentration range of 25-150 μg/mL. tandfonline.com

Another approach utilizes a C18 column with a mobile phase consisting of a phosphate buffer (pH 3.0) and acetonitrile, also with UV detection at 305 nm. nih.gov For simultaneous determination with other compounds like hydrochlorothiazide, methods have been developed using a CN column with a mobile phase of acetonitrile and sodium heptane (B126788) sulphonate, with detection at 310 nm for dihydralazine. nih.gov Furthermore, gradient elution on a C18 column with an acetonitrile and phosphate buffer (pH 3.0) containing sodium heptane sulphonate has been employed. nih.gov A stability-indicating method was developed using an Inertsil ODS 3V column with a gradient of phosphate buffer (pH 2.5) and methanol (B129727), with detection at 230 nm. researchgate.net

| Parameter | Method 1 | Method 2 | Method 3 (Simultaneous Analysis) | Method 4 (Stability-Indicating) |

| Stationary Phase | Hypersil C18 | C18 | CN Column | Inertsil ODS 3V |

| Mobile Phase | Phosphate buffer: Acetonitrile (98:2 v/v) | Phosphate buffer (pH 3.0) and Acetonitrile | Acetonitrile and Sodium heptane sulphonate | Gradient of Phosphate buffer (pH 2.5) and Methanol |

| Detection Wavelength | 305 nm | 305 nm | 310 nm | 230 nm |

| Retention Time | 2.75 min | Not Specified | Not Specified | Not Specified |

| Linearity Range | 25-150 μg/mL | Not Specified | Not Specified | Not Specified |

| LOD | Not Specified | 4.52 µg/mL | Not Specified | Not Specified |

| LOQ | Not Specified | 13.69 µg/mL | Not Specified | Not Specified |

| Reference | tandfonline.com | nih.gov | nih.gov | researchgate.net |

Diode Array Detection (DAD) Integration

Diode Array Detection (DAD), also known as Photodiode Array (PDA) detection, enhances the capabilities of HPLC by providing spectral information across a range of wavelengths simultaneously. This is particularly valuable for assessing peak purity and for the characterization of degradation products.

In studies investigating the stability of dihydralazine, an HPLC system equipped with a DAD detector was crucial for developing a stability-indicating assay. nih.govresearchgate.net The DAD system allows for the acquisition of the complete UV-Vis spectrum of the eluting peaks, which helps in identifying dihydralazine from its potential degradants and impurities. nih.govresearchgate.net For instance, a Waters HPLC system equipped with a PDA detector (2996 module) has been used for the estimation of dihydralazine in pharmaceutical dosage forms, with detection performed at 305 nm. pharmascholars.com Another validated method for hydralazine (B1673433) hydrochloride utilized an Agilent HPLC system with a DAD detector (G1314A) for analysis. sphinxsai.com This integration provides a higher degree of confidence in the identification and quantification of the analyte by confirming the homogeneity of the chromatographic peak. nih.gov

Electrochemical Detection Approaches

HPLC with electrochemical detection offers a highly sensitive alternative for the analysis of electroactive compounds like dihydralazine. While specific methods for this compound are not extensively detailed in the reviewed literature, a sensitive method has been developed for the closely related compound, hydralazine.

This method involves the derivatization of hydralazine in plasma with salicylaldehyde (B1680747) at room temperature. nih.govrroij.com The derivatives are then extracted and separated on a Supelcosil LC-18-DB reversed-phase column. nih.govrroij.com The mobile phase consists of 66% methanol in a citric acid/dibasic sodium phosphate buffer (pH 2.5). nih.govrroij.com The hydralazine level is measured using an electrochemical detector in a screen oxidation mode, a technique that provides significant advantages in sensitivity and specificity. nih.govrroij.com This approach allows for rapid sample analysis, with a run time of less than 8 minutes. nih.gov

Mass Spectrometry Coupled Techniques (LC-MS/MS, HR/AM-LCMS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity and sensitivity, making it ideal for determining low concentrations of dihydralazine in complex biological matrices.

A validated HPLC-MS/MS method has been developed for the determination of dihydralazine in human plasma. researchgate.netnih.gov This method involves a simple protein precipitation step for sample preparation. researchgate.netnih.gov Due to the reactive nature of dihydralazine, specific precautions, such as the use of 1,4-dithiothreitol (DTT) and cooling, are necessary to prevent its degradation during sample handling and analysis. researchgate.netnih.gov The method demonstrated linearity in the range of 0.500 to 302 ng/mL in human plasma. researchgate.netnih.gov The inter-batch precision (Coefficient of Variation, CV) ranged from 7.66% to 9.73%, with accuracy values between 98.3% and 103.2%. researchgate.netnih.gov

High-Resolution Accurate-Mass LC-MS (HR/AM-LCMS) has been employed for the structural elucidation and identification of process-related impurities in hydralazine hydrochloride. researchgate.net This powerful technique provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds, thereby facilitating their identification. researchgate.net LC-MS/MS methods have also been developed for the specific quantification of impurities, such as hydrazine (B178648) mono-lactose and di-lactose adducts, in tablets containing hydralazine hydrochloride. tandfonline.com

| Parameter | LC-MS/MS Method for Dihydralazine in Plasma |

| Matrix | Human Plasma |

| Sample Preparation | Protein Precipitation with DTT stabilization |

| Analytical Range | 0.500 - 302 ng/mL |

| Inter-batch Precision (CV%) | 7.66% - 9.73% |

| Inter-batch Accuracy (%) | 98.3% - 103.2% |

| Lower Limit of Quantification (LLOQ) | 0.500 ng/mL |

| Mean Recovery (%) | 103.8% |

| Reference | researchgate.netnih.gov |

Spectrophotometric Analytical Techniques

Spectrophotometric methods provide a simple, cost-effective, and rapid means for the determination of this compound, often in pharmaceutical formulations.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry for dihydralazine often involves derivatization to form a colored product that can be quantified in the visible region, which enhances specificity by shifting the measurement wavelength away from potential interferences.

One such method is based on the interaction of dihydralazine with an ethanolic solution of 2-hydroxy-1-naphthaldehyde (B42665). researchgate.net This reaction yields a water-insoluble yellow product, 1,4-bis[(2-hydroxy-1-naphthyl)methylene hydrazine]phthazine, which can be quantified spectrophotometrically at 420 nm. researchgate.net

For the related compound hydralazine hydrochloride, a method has been developed based on the formation of a yellow-colored ion-pair complex with bromophenol blue in the presence of a pH 3 citrate (B86180) buffer. This chromogen exhibits a maximum absorbance at 416 nm and is stable for over 10 hours. The method obeys Beer's Law over a concentration range of 10-50 µg/mL, with a calculated molar absorptivity of 1.01 × 10⁴ L∙mol⁻¹∙cm⁻¹.

Colorimetric Methods for Quantification

Colorimetric methods offer a straightforward and accessible approach for the quantification of this compound. These techniques are based on the formation of a colored product resulting from a chemical reaction between the analyte and a specific chromogenic reagent. The intensity of the color, which is proportional to the concentration of dihydralazine, is then measured spectrophotometrically at a specific wavelength.

One established method involves the reaction of dihydralazine with a 9-chloroacridine (B74977) reagent. This interaction produces an orange-brown solution with a maximum absorption at 460 nm. reactionbiology.com The color development is optimized by heating the mixture in a 50°C water bath for one hour with a 30-fold molar excess of the acridine (B1665455) reagent. reactionbiology.com This method has demonstrated a sensitivity in the 10⁻⁵ to 10⁻⁶ M range. reactionbiology.com

Another approach utilizes 2-hydroxy-1-naphthaldehyde as a derivatizing agent. In an ethanolic solution, it reacts with dihydralazine to form a water-insoluble yellow product, 1,4-bis[(2-hydroxy-1-naphthyl)methylene hydrazino]phthalazine, which can be measured at 420 nm. molecularcloud.org This method has been successfully applied to determine dihydralazine in complex mixtures containing other drugs. molecularcloud.org

A further example is the use of ninhydrin (B49086) as a chromogenic reagent. The reaction between dihydralazine and ninhydrin in a pH 3 buffer solution at room temperature yields a colored product with an absorption maximum at 442 nm. nrel.gov This reaction is noted for its high specificity for dihydralazine. nrel.gov

More recent methods have explored the use of bromophenol blue, which forms a yellow-colored ion pair with dihydralazine in a pH 3 citrate buffer, with a maximum absorbance at 416 nm. nih.gov This method is advantageous due to its simplicity, rapidity, and stability of the colored product for over 10 hours. nih.gov Similarly, vanillin (B372448) has been used to form a hydrazone with dihydralazine in an acidic medium, with the resulting product having an absorption maximum at 390 nm. nih.gov

Table 1: Comparison of Colorimetric Methods for this compound Quantification

| Chromogenic Reagent | Wavelength (λmax) | Key Reaction Conditions | Linearity Range | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |

|---|---|---|---|---|

| 9-Chloroacridine | 460 nm | 50°C for 1 hour | 10⁻⁵ - 10⁻⁶ M | Not Reported |

| 2-Hydroxy-1-naphthaldehyde | 420 nm | Ethanolic solution, stable at 50°C | 0.4 - 8 µg/mL | Not Reported |

| Ninhydrin | 442 nm | pH 3 buffer, room temperature | Not Reported | Not Reported |

| Bromophenol Blue | 416 nm | pH 3 citrate buffer | 10 - 50 µg/mL | 1.01 × 10⁴ |

| Vanillin | 390 nm | Acidic condition | 4 - 20 µg/mL | 1.429 x 10⁴ |

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the separation and quantification of volatile and thermally stable compounds. For a non-volatile compound like dihydralazine, derivatization is a necessary step to increase its volatility and thermal stability, allowing for its analysis by GC. molecularcloud.org

Electron Capture Detection is a highly sensitive detection method for gas chromatography, particularly for compounds containing electronegative atoms. A GC-ECD method for the determination of hydralazine (a related compound) in plasma has been described, which can be adapted for dihydralazine. This method involves derivatization with nitrous acid to form a stable, extractable compound. molecularcloud.org The separation is achieved on a Chromosorb W-HP column packed with 3% OV-223 at a column temperature of 220°C, using nitrogen as the carrier gas. molecularcloud.org This method demonstrated a linear relationship in the range of 10 - 200 ng/mL. molecularcloud.org

Flame Ionization Detection is a robust and widely used detector in gas chromatography. A GC-FID method has been developed for the quantification of hydralazine in tablet formulations. molecularcloud.org This method is based on the reaction of the analyte with 2,4-pentanedione to yield 1-(3,5-dimethylpyrazole)phthalazine. molecularcloud.org The separation is performed on a glass column packed with 10% SE-30 at a column temperature of 200°C, with nitrogen as the carrier gas. molecularcloud.org Using 4-methyl hydralazine as an internal standard, this method showed high recovery rates. molecularcloud.org

Nitrogen-Specific Detection, also known as a thermionic-specific detector (TSD), offers high selectivity for nitrogen-containing compounds like dihydralazine. A GC-NSD method has been established for the specific determination of unchanged hydralazine in plasma. nanotempertech.com In this method, derivatization is carried out with 2,4-pentanedione, and 4-methyl hydralazine is used as an internal standard. nanotempertech.com The chromatographic separation is achieved on a Chromosorb W-HP glass column packed with 3% OV-17 at a column temperature of 230°C, with helium as the carrier gas. nanotempertech.com This method provided a linear response in the range of 9.5 - 240 ng/mL. nanotempertech.com Another GC-NSD method was proposed for the simultaneous quantification of hydralazine and its acetylated metabolite, where derivatization was performed with formic acid. nanotempertech.com

Table 2: Overview of Gas Chromatography Methods for Hydralazine Analysis

| Detector | Derivatizing Agent | Stationary Phase | Column Temperature | Linearity Range |

|---|---|---|---|---|

| ECD | Nitrous acid | 3% OV-223 | 220°C | 10 - 200 ng/mL |

| FID | 2,4-Pentanedione | 10% SE-30 | 200°C | Not Reported |

| NSD | 2,4-Pentanedione | 3% OV-17 | 230°C | 9.5 - 240 ng/mL |

Potentiometric Titration for Quantitative Analysis

Potentiometric titration is a classic and reliable analytical method for the quantitative analysis of this compound. This technique is included in pharmacopeial monographs such as the Indian Pharmacopoeia and the British Pharmacopoeia for the assay of hydralazine. molecularcloud.org The method involves dissolving a known quantity of the drug in a mixture of water and hydrochloric acid. molecularcloud.org This solution is then titrated with a standard solution of an oxidizing agent, such as 0.05 M potassium iodate. molecularcloud.org The endpoint of the titration is determined potentiometrically, typically using a platinum indicator electrode and a calomel (B162337) reference electrode. molecularcloud.org This electrometric endpoint detection provides greater accuracy and precision compared to visual indicators. A variation of this method has been described for the determination of Osmium(VIII) using hydralazine hydrochloride as a reducing agent, where the excess hydralazine is back-titrated. pharmgkb.orgresearchgate.net

Microscale Thermophoresis (MST) for Binding Affinity Determination

Microscale Thermophoresis is a powerful biophysical technique used to quantify molecular interactions in solution with high sensitivity and low sample consumption. nih.gov The principle of MST is based on the directed movement of molecules along a microscopic temperature gradient, a phenomenon known as thermophoresis. This movement is sensitive to changes in the size, charge, and hydration shell of a molecule, which are often altered upon binding to a ligand.

In a typical MST experiment, one of the binding partners (usually the larger molecule, such as a protein) is fluorescently labeled. nih.gov A constant concentration of the labeled molecule is mixed with varying concentrations of the unlabeled binding partner (the ligand, which in this context could be this compound). nanotempertech.com The movement of the fluorescently labeled molecule in the temperature gradient is monitored. reactionbiology.com The change in thermophoresis upon binding is plotted against the ligand concentration to generate a binding curve, from which the dissociation constant (Kd), a measure of binding affinity, can be determined. nanotempertech.com

While no specific studies detailing the use of Microscale Thermophoresis for determining the binding affinity of this compound were identified in the conducted literature search, the technique is well-suited for studying the interaction of small molecules with their biological targets. MST can be employed to investigate the binding of this compound to its target receptors or enzymes, providing valuable insights into its mechanism of action. The versatility of MST allows for measurements in various buffers and even in complex biological liquids like cell lysates, offering conditions that can closely mimic the physiological environment. nih.gov

Structure Activity Relationship Sar and Theoretical Drug Design Studies of Dihydralazine Hydrochloride

Identification of Key Structural Moieties for Bioactivity (e.g., Hydrazine (B178648) Group)

The bioactivity of dihydralazine (B103709) and related phthalazine (B143731) derivatives is intrinsically linked to their chemical structure, with the hydrazine moiety being of critical importance. Dihydralazine is chemically known as 1,4-dihydrazinophthalazine, distinguishing it from the singly substituted hydralazine (B1673433) (1-hydrazinophthalazine). nih.govnih.gov The hydrazine group (-NHNH2) is a key pharmacophore responsible for the molecule's interaction with biological targets.

Research into the epigenetic effects of the related compound hydralazine has shown that its nitrogen atoms are crucial for its inhibitory activity against DNA methyltransferase (DNMT). scite.ai This interaction is believed to be responsible for the demethylation and reactivation of tumor suppressor genes. scite.ainih.gov The hydrazine moiety, being a nucleophilic and reactive group, is central to this mechanism. Given that dihydralazine possesses two of these functional groups, its interaction profile and potency may differ from that of hydralazine, a concept that forms a basis for SAR studies. The phthalazine ring system serves as a scaffold, positioning the hydrazine groups for optimal interaction within the binding sites of target proteins.

Rational Design of Dihydralazine Hydrochloride Analogs and Derivatives

The rational design of analogs based on the phthalazine scaffold aims to enhance therapeutic efficacy, selectivity, and pharmacokinetic properties. Computational studies using hydralazine as a model have provided a framework for designing new derivatives. nih.gov Molecular modeling suggests specific sites on the hydralazine structure where modifications could improve binding affinity to target enzymes like DNMT1. researchgate.net

One proposed strategy involves substitution at the C4 position of the phthalazine ring to yield analogs with potentially enhanced affinity. researchgate.net Furthermore, modeling studies have identified a small, unoccupied pocket near the carbocyclic aromatic ring (C5-C8) of the bound hydralazine molecule. This suggests that introducing a substituent, such as a phenyl group, in this region could occupy the pocket and improve the calculated binding affinity with the target enzyme. researchgate.net These in silico findings provide a clear path for the rational synthesis of new dihydralazine derivatives, where similar substitutions could be explored to modulate bioactivity. The study of hydrazonic derivatives of hydralazine has also been highlighted as a promising area for developing new drugs with a wide range of pharmacological activities. nih.gov

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling and docking studies have been instrumental in elucidating the potential mechanisms of action for phthalazine-based drugs at the atomic level. While specific docking studies for dihydralazine are not extensively documented in the provided results, comprehensive research on hydralazine's interaction with human DNA methyltransferase 1 (DNMT1) offers significant insights. scite.ai These studies propose a mechanism for hydralazine's epigenetic activity, which involves the inhibition of DNA methylation. nih.gov

In docking simulations, hydralazine fits into the catalytic binding site of DNMT1, establishing a network of hydrogen bonds with key amino acid residues. researchgate.net The nitrogen atoms of the hydrazine group play a pivotal role in these interactions. scite.ai Specific interactions have been identified between the drug and residues such as Glutamic acid (Glu1265) and Proline (Pro1223). researchgate.net Further studies have also pointed to interactions with Lysine (Lys162) and Arginine (Arg240) in the enzyme's active site. scite.ai These energetically stable interactions support the hypothesis that the molecule can directly inhibit the enzyme's function. nih.gov

The insights from these computational models are crucial for structure-based drug design, allowing researchers to predict how structural modifications to the dihydralazine molecule might alter its binding affinity and inhibitory potential against DNMT1 and other potential targets.

Interactive Table: Key Molecular Interactions of Hydralazine with DNMT1

| Interacting Residue | Type of Interaction | Reference |

| Glu1265 | Hydrogen Bond | researchgate.net |

| Pro1223 | Hydrogen Bond | researchgate.net |

| Lys162 | Interaction with Nitrogen Atoms | scite.ai |

| Arg240 | Interaction with Nitrogen Atoms | scite.ai |

Emerging Research Areas and Future Perspectives for Dihydralazine Hydrochloride

Investigation of Anti-Proliferative and Apoptotic Mechanisms in Cellular Models

Dihydralazine (B103709) hydrochloride and its parent compound, hydralazine (B1673433), are being investigated for their effects on cell survival and death pathways. Research has demonstrated that hydralazine can induce caspase-dependent apoptosis in various cancer cell lines. oncotarget.comresearchgate.netnih.gov In human p53-mutant leukemic T cells, studies have shown that hydralazine triggers the intrinsic, or mitochondrial, pathway of apoptosis. oncotarget.comresearchgate.netnih.gov This process involves the activation of the pro-apoptotic protein Bak and a subsequent loss of the mitochondrial membrane potential. oncotarget.comresearchgate.net

The mechanism of apoptosis induction is linked to the generation of reactive oxygen species (ROS), and the use of a superoxide (B77818) dismutase mimetic has been shown to inhibit this hydralazine-induced cell death. oncotarget.comresearchgate.net Further evidence supporting the reliance on the mitochondrial pathway comes from observations that cells deficient in caspase-9 or those overexpressing anti-apoptotic proteins like Bcl-2 and Bcl-xL exhibit strong resistance to hydralazine treatment. researchgate.netnih.gov Beyond its effects on cancer cells, hydralazine has also been shown to possess anti-apoptotic properties in other contexts, such as inhibiting apoptosis in vascular smooth muscle cells (VSMCs) induced by oxidants like acrolein and hydrogen peroxide. mdpi.com This anti-apoptotic effect was associated with a decrease in caspase 8 gene expression. mdpi.com

| Cellular Model | Key Findings | Observed Mechanisms | Reference |

|---|---|---|---|

| Human Leukemic T-cells (Jurkat, MOLT-4, CEM-6) | Induced dose-dependent, caspase-dependent apoptosis. | Activation of the intrinsic mitochondrial pathway, Bak activation, loss of mitochondrial membrane potential, ROS accumulation. | oncotarget.comresearchgate.net |

| Vascular Smooth Muscle Cells (VSMCs) | Inhibited apoptosis induced by acrolein and hydrogen peroxide. | Associated with a decrease in caspase 8 gene expression. | mdpi.com |

| Prostate Cancer Cells | Exhibited anti-neoplastic properties. | Induction of apoptosis. | oncotarget.com |

Potential for Angiogenesis Modulation in Research Models

The role of dihydralazine hydrochloride in angiogenesis, the formation of new blood vessels, is complex, with studies reporting both pro- and anti-angiogenic effects depending on the model system. Research has shown that hydralazine can inhibit key processes in angiogenesis. In vitro studies using human umbilical vascular endothelial cells (HUVECs) demonstrated that hydralazine inhibited cell proliferation, migration, invasion, and tube formation. nih.gov It also suppressed the outgrowth of microvessels from rat aortic rings. nih.gov

Conversely, other studies have identified a pro-angiogenic role for hydralazine, linking it to the activation of the Hypoxia-Inducible Factor (HIF-1α) pathway. ahajournals.orgnih.govresearchgate.net Hydralazine has been found to inhibit prolyl hydroxylase domain (PHD) enzymes, which normally target HIF-1α for degradation. ahajournals.orgresearchgate.net This inhibition leads to the stabilization and accumulation of HIF-1α protein, which in turn promotes the expression of downstream pro-angiogenic genes like Vascular Endothelial Growth Factor (VEGF). ahajournals.orgresearchgate.net In vivo sponge angiogenesis assays have shown that systemic administration of hydralazine can increase stromal cell infiltration and blood vessel density. ahajournals.org These findings suggest that by modulating the HIF pathway, hydralazine can initiate a pro-angiogenic phenotype. ahajournals.orgnih.gov

| Research Model | Effect on Angiogenesis | Underlying Mechanism | Reference |

|---|---|---|---|

| Human Umbilical Vascular Endothelial Cells (HUVEC) | Inhibitory | Inhibited proliferation, migration, and tube formation; reduced secretion of VEGF and bFGF. | nih.gov |

| Rat Aortic Ring Assay | Inhibitory | Suppressed microvessel outgrowth. | nih.gov |

| Chicken Chorioallantoic Membrane (CAM) | Inhibitory | Suppressed neovascularization. | nih.gov |

| In vivo Sponge Angiogenesis Assay | Promotive | Increased stromal cell infiltration and blood vessel density. | ahajournals.org |

| Endothelial and Smooth Muscle Cells | Promotive | Stabilized HIF-1α via inhibition of PHD enzymes, inducing VEGF expression. | ahajournals.orgnih.govresearchgate.net |

Role in Mitigating Oxidative Stress at a Molecular Level

A significant area of emerging research is the ability of this compound to counteract oxidative stress. Studies have revealed that it can protect cells by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, a critical cellular defense against oxidative damage. mdpi.comnih.govnih.gov In lens epithelial cells (LECs), hydralazine was found to mitigate the accumulation of ROS and protect against oxidative damage to lipids, proteins, and DNA. mdpi.com Specifically, it reduced the levels of toxic adducts like malondialdehyde (MDA) and 4-hydroxyalkenals (4-HNE), as well as protein carbonylation and the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage. mdpi.com

In animal models of neurodegenerative disease, hydralazine demonstrated protective effects by reducing oxidative stress and neuroinflammation. nih.gov In APP/PS1 mice, it downregulated pro-inflammatory gene expression while upregulating antioxidant genes through the Nrf2 pathway. nih.gov Similarly, in a mouse model of Parkinson's disease, hydralazine treatment suppressed the increase in MDA levels in the substantia nigra and striatum, key regions affected by the disease. nih.gov The mechanism involves the activation of the Nrf2-ARE pathway, which enhances the expression of antioxidant genes. nih.gov

| Research Model | Oxidative Stress Marker | Effect of Hydralazine | Implicated Pathway | Reference |

|---|---|---|---|---|

| Lens Epithelial Cells (LECs) | ROS, MDA, 4-HNE, Protein Carbonyls, 8-OHdG | Reduced levels of all markers, protecting against oxidative damage. | Nrf2/ARE Antioxidant Pathway | mdpi.com |

| APP/PS1 Mice (Alzheimer's Model) | Neuroinflammation and Oxidative Stress | Reduced damage, improved mitochondrial function. | TLR4/NF-κB and Nrf2 Pathways | nih.gov |

| MPTP Mice (Parkinson's Model) | Malondialdehyde (MDA), Glutathione (GSH/GSSG) | Suppressed MDA increase and inhibited GSH decrease. | Nrf2-ARE Signaling Pathway | nih.gov |

| NOS1-/- Myocytes | Superoxide | Demonstrated scavenging capacity. | Not specified | researchgate.net |

Exploration of this compound as a Probe for Biological Pathways

The specific biochemical interactions of this compound have led to its exploration as a chemical probe to investigate biological pathways. A key application is its use as a selective, time-dependent inhibitor of aldehyde oxidase (AO) in human hepatocytes. nih.gov This allows researchers to estimate the contribution of AO to the total hepatic clearance of other compounds. By using hydralazine to inhibit AO activity selectively, its role in drug metabolism can be quantified with minimal effects on other major metabolic pathways, such as those mediated by CYP3A enzymes. nih.gov

Furthermore, its ability to inhibit PHD enzymes makes it a useful tool for studying the HIF-1α pathway. researchgate.net By inducing the stabilization of HIF-1α, hydralazine can be used to probe the downstream effects of this pathway's activation, including the regulation of genes involved in angiogenesis and cellular metabolism. ahajournals.orgresearchgate.net The metabolism of hydralazine itself, which is significantly influenced by the polymorphic N-acetyltransferase 2 (NAT2) enzyme, also makes it a subject of pharmacogenomic studies to understand how genetic variations impact drug metabolism pathways. clinpgx.orgnih.gov

| Biological Target/Pathway | Application as a Probe | Research Finding | Reference |

|---|---|---|---|

| Aldehyde Oxidase (AO) | Used as a selective inactivator in human hepatocytes. | Allows for the estimation of AO's contribution to the hepatic clearance of other drugs. >90% inhibition of AO can be achieved with minimal effect on CYP3A. | nih.gov |

| Prolyl Hydroxylase Domain (PHD) Enzymes / HIF-1α Pathway | Used to inhibit PHD activity and stabilize HIF-1α. | Enables investigation of the downstream effects of HIF-1α activation, such as angiogenesis and VEGF expression. | ahajournals.orgresearchgate.net |

| N-acetyltransferase 2 (NAT2) Enzyme | Used in pharmacogenomic studies to investigate acetylation phenotypes. | Helps elucidate how genetic polymorphisms in the NAT2 enzyme affect the metabolism and plasma levels of hydralazine. | clinpgx.orgnih.gov |